molecular formula C5H7NO3 B130806 (S)-(-)-2-Hydroxy-N-methylsuccinimide CAS No. 104612-35-3

(S)-(-)-2-Hydroxy-N-methylsuccinimide

Cat. No. B130806
M. Wt: 129.11 g/mol
InChI Key: NLKACWKSCREJEL-VKHMYHEASA-N
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Description

This typically involves identifying the compound’s molecular formula, structural formula, and other identifiers like CAS number or IUPAC name.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and any special chemical properties.


Scientific Research Applications

Metabolite Analysis and Monitoring

(S)-(-)-2-Hydroxy-N-methylsuccinimide is studied for its role as a metabolite of N-methyl-2-pyrrolidone (NMP), a widely used organic solvent. Research has focused on developing methods for determining this compound in human biological samples, like urine and plasma. These methods are crucial for monitoring exposure to NMP in occupational settings and assessing potential health risks. For example, Jonsson and Akesson (1997) described a method for the simultaneous determination of 2-hydroxy-N-methylsuccinimide in human urine, highlighting its relevance in evaluating exposure to NMP (Jonsson & Akesson, 1997).

Toxicokinetics and Exposure Biomarkers

Studies have also investigated the toxicokinetics of NMP and its metabolites, including (S)-(-)-2-Hydroxy-N-methylsuccinimide, in various settings. For instance, Akesson, Carnerup, and Jonsson (2004) evaluated biomarkers of exposure to NMP after dermal absorption, indicating the importance of (S)-(-)-2-Hydroxy-N-methylsuccinimide as a biomarker (Akesson, Carnerup, & Jonsson, 2004). Such research is vital for understanding the body's handling of chemical exposures and for developing efficient monitoring techniques.

Environmental and Health Monitoring

The compound's presence in biological samples is also a tool for environmental and health monitoring. For example, Schmied-Tobies et al. (2020) examined the presence of NMP metabolites, including (S)-(-)-2-Hydroxy-N-methylsuccinimide, in the urine of children and adolescents, demonstrating its utility in assessing environmental exposure (Schmied-Tobies et al., 2020).

Safety And Hazards

This involves understanding the compound’s toxicity, environmental impact, handling precautions, and disposal methods. Material safety data sheets (MSDS) are a good source of this information.


Future Directions

This involves identifying areas where further research on the compound is needed. This could be new synthetic methods, new reactions, potential applications, or deeper understanding of its properties or mechanism of action.


For a specific compound, you would need to search the scientific literature to gather this information. Databases like PubMed for biological information, SciFinder or Reaxys for chemical information, and Google Scholar for general academic information would be useful. Please note that not all compounds will have information available in all these categories. Some compounds may not have been extensively studied, and for others, some information may not be applicable. For example, an inorganic compound may not have a mechanism of action because it doesn’t interact with biological systems. I hope this general approach is helpful to you. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(3S)-3-hydroxy-1-methylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-6-4(8)2-3(7)5(6)9/h3,7H,2H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKACWKSCREJEL-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C[C@@H](C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306198
Record name (S)-N-Methylhydroxysuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-Hydroxy-N-methylsuccinimide

CAS RN

104612-35-3
Record name (S)-N-Methylhydroxysuccinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104612-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-N-Methylhydroxysuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-Hydroxy-N-methylsuccinimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Krotz, G Helmchen - Tetrahedron: Asymmetry, 1990 - Elsevier
Via asymmetric Diels-Alder reactions, large scale preparations of enantiomerically pure norbornane-2-carboxylic acids were carried out. Oxidative degradation furnished 2-…
Number of citations: 80 www.sciencedirect.com
M Eda, T Takemoto, S Ono, T Okada… - Journal of medicinal …, 1994 - ACS Publications
The previous paper reported on the synthesis and pharmacological evaluation of N-(6-amino-3-pyridyl)-2V'-bicycloalkyl-N,/-cyanoguanidine derivatives, from among which three …
Number of citations: 25 pubs.acs.org
MA Brimble, JF McEwan, P Turner - Tetrahedron: Asymmetry, 1998 - Elsevier
Diels–Alder reactions of 1,4-naphthoquinones bearing a chiral auxiliary at C-2, with cyclopentadiene under Lewis acid conditions afforded the corresponding Diels–Alder adducts. High …
Number of citations: 22 www.sciencedirect.com
S Kang, G Cooper, SF Dunne, CH Luan… - Journal of medicinal …, 2013 - ACS Publications
Ca V 1.3 L-type calcium channels (LTCCs) have been a potential target for Parkinson’s disease since calcium ion influx through the channel was implicated in the generation of …
Number of citations: 40 pubs.acs.org
CJ Roxburgh - Synthesis, 1996 - thieme-connect.com
The Synthesis of Potassium Channel Modulating Structures Page 1 307 REVIEW The Synthesis of Potassium Channel Modulating Structures Craig J _ Roxburgh§ University College …
Number of citations: 24 www.thieme-connect.com

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